

Monooctyl Phthalate vs. Monooctyl Phthalate-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monooctyl phthalate-d4

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monooctyl phthalate (MOP) and its deuterated analog, **Monooctyl phthalate-d4** (MOP-d4). It details their core chemical and physical differences, with a focus on the application of MOP-d4 as an internal standard in quantitative analytical methods. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of these compounds for their work.

Core Chemical and Physical Properties

Monooctyl phthalate (MOP) is the monoester of phthalic acid and octanol.[1] It is a metabolite of the plasticizer di(n-octyl) phthalate (DNOP).[2] MOP-d4 is a stable isotope-labeled version of MOP, where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. This isotopic substitution is the key difference between the two molecules and is fundamental to the utility of MOP-d4 in analytical chemistry. The primary role of MOP-d4 is to serve as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for the accurate quantification of MOP.[3]

The incorporation of deuterium atoms results in a higher molecular weight for MOP-d4 compared to MOP, while maintaining nearly identical chemical and physical properties, such as polarity and chromatographic retention time. This similarity in behavior is crucial for an effective internal standard, as it allows MOP-d4 to mimic the analyte (MOP) throughout the analytical

process, including extraction, derivatization (if any), and ionization, thereby correcting for variations and matrix effects.

A summary of the key chemical and physical properties of MOP and MOP-d4 is presented in Table 1.

Table 1: Chemical and Physical Properties of Monooctyl Phthalate (MOP) and **Monoctyl Phthalate-d4** (MOP-d4)

Property	Monoctyl Phthalate (MOP)	Monoctyl Phthalate-d4 (MOP-d4)
CAS Number	5393-19-1[4][5]	1398065-74-1[3][6]
Molecular Formula	C ₁₆ H ₂₂ O ₄ [1][4]	C ₁₆ H ₁₈ D ₄ O ₄ [6]
Molecular Weight	278.34 g/mol [1][4]	282.37 g/mol [6][7]
Appearance	Not specified, likely a solid or viscous liquid	Not specified, likely a solid or viscous liquid
Solubility	Soluble in organic solvents	Soluble in organic solvents
Primary Application	Analyte, biomarker of DNOP exposure	Internal standard for quantitative analysis[3]

Experimental Protocols: Quantification of Monoctyl Phthalate in Biological Matrices

The accurate quantification of MOP in biological matrices such as urine is critical for assessing human exposure to DNOP. The use of MOP-d4 as an internal standard in isotope dilution mass spectrometry is the gold standard for such measurements. Below is a detailed experimental protocol for the analysis of MOP in urine using LC-MS/MS.

Sample Preparation

- **Enzymatic Hydrolysis:** To a 1 mL urine sample, add a solution of β -glucuronidase in a suitable buffer (e.g., ammonium acetate) to deconjugate the glucuronidated MOP metabolites. Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

- **Internal Standard Spiking:** After hydrolysis, spike the sample with a known amount of MOP-d4 solution in a suitable solvent (e.g., methanol). This is a critical step to ensure accurate quantification.
- **Solid-Phase Extraction (SPE):** Condition an SPE cartridge (e.g., C18) with methanol followed by water. Load the urine sample onto the cartridge. Wash the cartridge with a low-organic solvent mixture to remove interferences. Elute the MOP and MOP-d4 with a high-organic solvent such as acetonitrile or methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

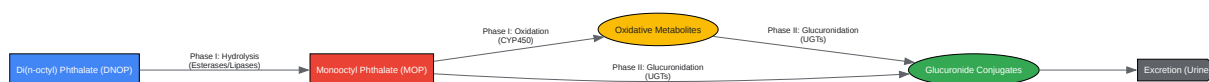
The following table outlines the parameters for a typical LC-MS/MS method for the quantification of MOP using MOP-d4.

Table 2: LC-MS/MS Method Parameters for Monoethyl Phthalate Analysis

Parameter	Setting
Liquid Chromatography	
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Injection Volume	10 μ L
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Analysis Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	
MOP	Precursor Ion (m/z): 277.1 -> Product Ion (m/z): 134.1
MOP-d4	Precursor Ion (m/z): 281.1 -> Product Ion (m/z): 138.1
Dwell Time	100 ms
Collision Energy	Optimized for each transition (typically -15 to -25 eV)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C

Metabolism of Di(n-octyl) Phthalate

Monooctyl phthalate is the primary metabolite of di(n-octyl) phthalate (DNOP). Understanding this metabolic pathway is crucial for interpreting biomonitoring data. The following diagram illustrates the key steps in the metabolism of DNOP.

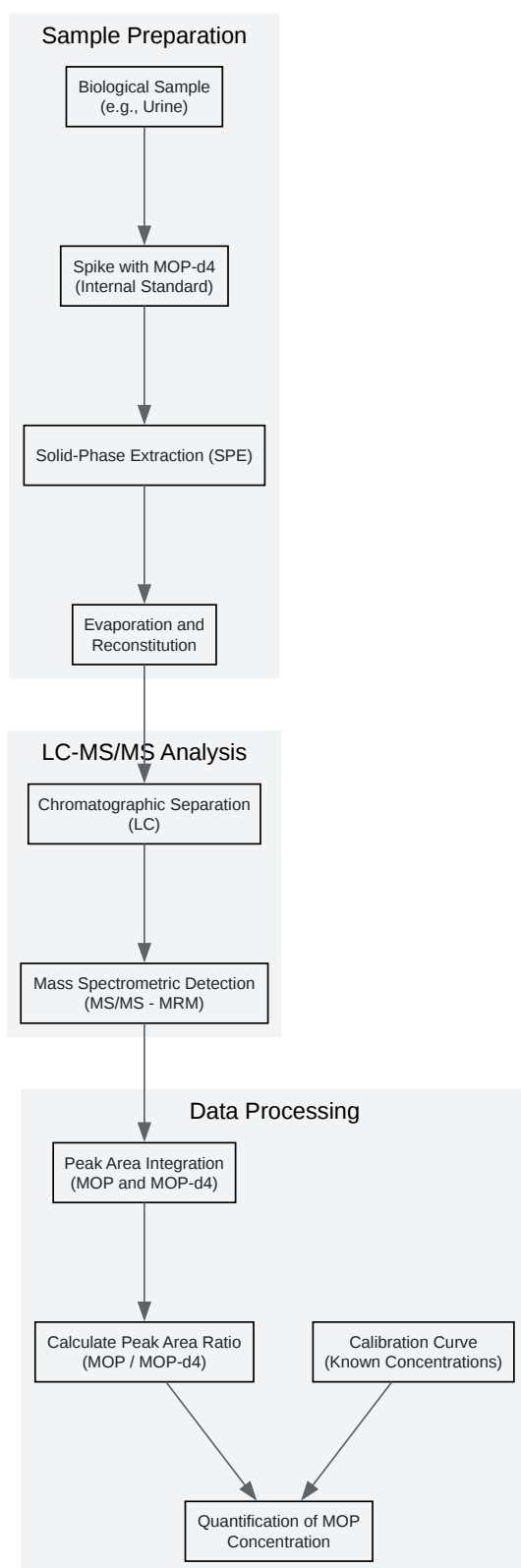


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Caption: Metabolic pathway of Di(n-octyl) Phthalate (DNOP).

Logical Workflow for Quantitative Analysis

The use of MOP-d4 as an internal standard is integral to the workflow for the quantitative analysis of MOP in biological samples. The following diagram outlines the logical steps involved in this process.



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Caption: Workflow for the quantitative analysis of MOP using MOP-d4.

In conclusion, the fundamental difference between Monooctyl phthalate and **Monooctyl phthalate-d4** lies in the isotopic labeling of the latter. This distinction makes MOP-d4 an indispensable tool for the accurate and precise quantification of MOP in complex biological matrices, a critical aspect of human biomonitoring and toxicological research. The provided experimental protocol and workflows offer a robust framework for researchers in this field.

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